6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-ol
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Overview
Description
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidin-4-ol core, substituted with a 4-chlorophenyl sulfanyl group and a 3,4-dihydroisoquinolin-2(1H)-yl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-4-ol core, followed by the introduction of the 4-chlorophenyl sulfanyl group and the 3,4-dihydroisoquinolin-2(1H)-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol
- 4-{[(4-chlorophenyl)sulfanyl]methyl}aniline
Uniqueness
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H18ClN3OS |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H18ClN3OS/c21-16-5-7-18(8-6-16)26-13-17-11-19(25)23-20(22-17)24-10-9-14-3-1-2-4-15(14)12-24/h1-8,11H,9-10,12-13H2,(H,22,23,25) |
InChI Key |
NCZDFUQSUVCPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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